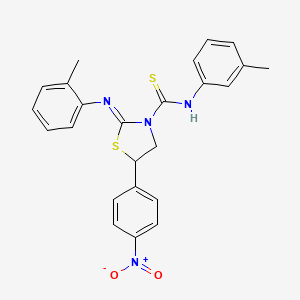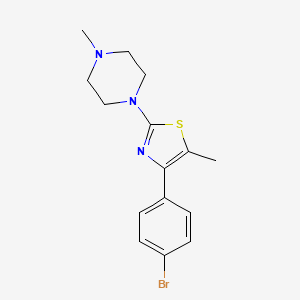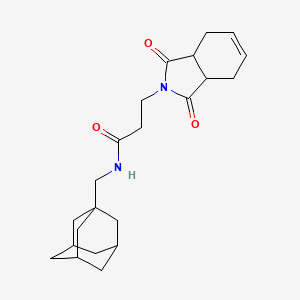![molecular formula C15H21N3O6S B7534809 [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MS-275, and it has been widely studied for its potential use in cancer treatment. MS-275 is a histone deacetylase inhibitor, which means that it can alter the expression of genes by modifying the structure of chromatin.
作用机制
MS-275 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. When histones are acetylated, the chromatin structure becomes more relaxed, allowing for gene expression. When histones are deacetylated, the chromatin structure becomes more compact, leading to gene repression. By inhibiting HDAC activity, MS-275 can increase histone acetylation, leading to changes in gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MS-275 has also been shown to modulate the immune response by increasing the activity of natural killer cells and T cells. In addition, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
实验室实验的优点和局限性
One advantage of using MS-275 in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, MS-275 selectively targets class I HDACs, which are overexpressed in many types of cancer. Another advantage of MS-275 is its low toxicity and good pharmacokinetic properties. However, one limitation of using MS-275 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can lead to unwanted side effects.
未来方向
There are several potential future directions for MS-275 research. One direction is to investigate its use in combination with other chemotherapy drugs to enhance their anti-tumor activity. Another direction is to study its use in combination with immunotherapy drugs to enhance the immune response against cancer. Additionally, MS-275 could be studied for its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies could be conducted to identify potential biomarkers for MS-275 response, which could help personalize cancer treatment.
合成方法
The synthesis of MS-275 involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with sodium methoxide to form the corresponding methyl ester. The methyl ester is then reacted with 3-aminopropanol to form the amide intermediate. The amide intermediate is then treated with isobutyl isocyanate to form the final product, MS-275.
科学研究应用
MS-275 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. MS-275 has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and doxorubicin. In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in treating other diseases, such as HIV, malaria, and inflammation.
属性
IUPAC Name |
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-10(2)8-16-15(21)17-13(19)9-24-14(20)11-5-4-6-12(7-11)18-25(3,22)23/h4-7,10,18H,8-9H2,1-3H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSQLIEVCWFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)

![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)
![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)

![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
